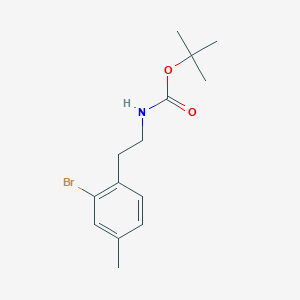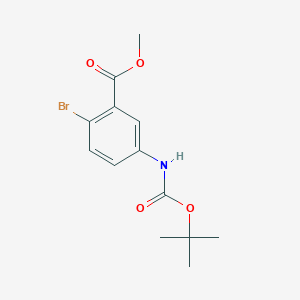
Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate is an organic compound with the molecular formula C13H16BrNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate typically involves the following steps:
Bromination: The starting material, methyl 2-amino-5-bromobenzoate, is prepared by brominating methyl 2-aminobenzoate using bromine in the presence of a suitable solvent like acetic acid.
Protection of Amino Group: The amino group is then protected by reacting the brominated compound with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) or sulfuric acid (H2SO4) in water or methanol.
Major Products:
Nucleophilic Substitution: Formation of substituted benzoates.
Deprotection: Formation of 2-bromo-5-aminobenzoic acid derivatives.
Ester Hydrolysis: Formation of 2-bromo-5-((tert-butoxycarbonyl)amino)benzoic acid.
科学的研究の応用
Methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands, where the compound serves as a building block for bioactive molecules.
Medicine: In the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: As a precursor in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate depends on its use as an intermediate. In biological systems, the compound itself may not be active, but its derivatives can interact with molecular targets such as enzymes or receptors. The Boc-protected amino group allows for selective deprotection and subsequent functionalization, enabling the synthesis of molecules with specific biological activities.
類似化合物との比較
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of the Boc-protected amino group.
Methyl 2-bromo-5-chlorobenzoate: Similar structure but with a chlorine atom instead of the Boc-protected amino group.
Methyl 2-amino-5-bromobenzoate: The precursor to methyl 2-bromo-5-((tert-butoxycarbonyl)amino)benzoate, lacking the Boc protection.
Uniqueness: this compound is unique due to the presence of the Boc-protected amino group, which provides versatility in synthetic applications. The Boc group can be selectively removed under mild conditions, allowing for further functionalization and the creation of diverse derivatives.
特性
IUPAC Name |
methyl 2-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-8-5-6-10(14)9(7-8)11(16)18-4/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQYGNQBMQMIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8148253.png)
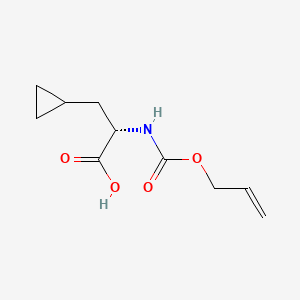

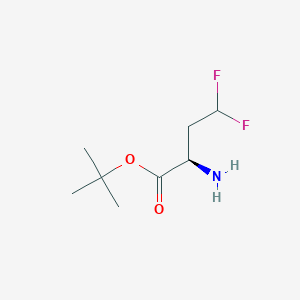
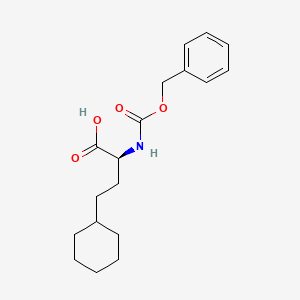
![tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B8148290.png)
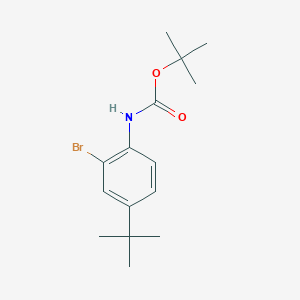

![tert-butyl N-[(3-bromophenyl)methyl]-N-ethylcarbamate](/img/structure/B8148309.png)
